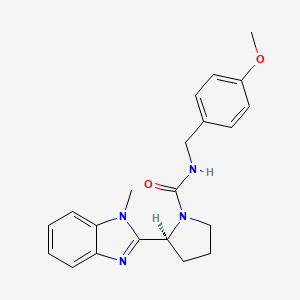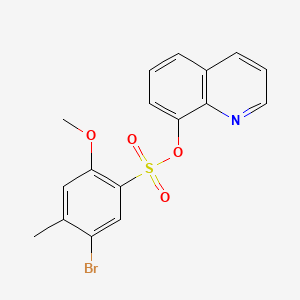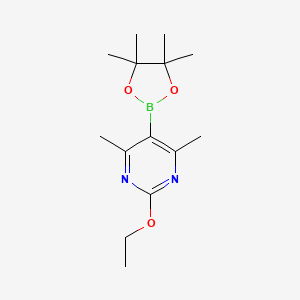![molecular formula C13H19IN2O3S B13369388 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a piperazine ring substituted with an iodo-methylphenyl group and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-iodo-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}ethanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfonyl group and the piperazine ring further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C13H19IN2O3S |
|---|---|
Peso molecular |
410.27 g/mol |
Nombre IUPAC |
2-[4-(4-iodo-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H19IN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Clave InChI |
CAPPOVHMNROXCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B13369308.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)

![3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369329.png)
![N-(4-bromo-2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369331.png)
![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369340.png)
![methyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369345.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369352.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369363.png)

![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)

![7-(2-methoxyethyl)-2-[(4-pyridinylmethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369382.png)
